4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that features a complex aromatic structure It is characterized by the presence of bromine, chlorine, and methoxy functional groups, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction between 2-bromo-4-chlorophenol and 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-bromo-4-chlorophenoxy)propanol.
Etherification: The intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation reactions: The aldehyde group can participate in aldol condensations or other carbon-carbon bond-forming reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products with different functional groups replacing the halogens.
Oxidation: 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzyl alcohol.
Scientific Research Applications
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry:
Material science: Could be used in the synthesis of novel polymers or materials with specific properties.
Biological studies: May be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- 3-(2-bromo-4-chlorophenoxy)propanol
- 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzoic acid
Uniqueness
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. Its combination of bromine, chlorine, and methoxy groups makes it particularly versatile in synthetic chemistry and potentially useful in medicinal applications.
Properties
IUPAC Name |
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO4/c1-21-17-9-12(11-20)3-5-16(17)23-8-2-7-22-15-6-4-13(19)10-14(15)18/h3-6,9-11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDFWWKXJBFGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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